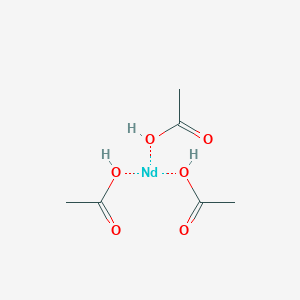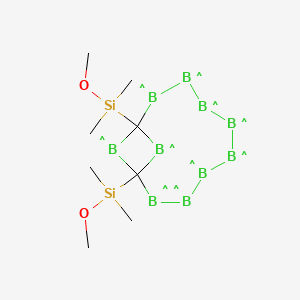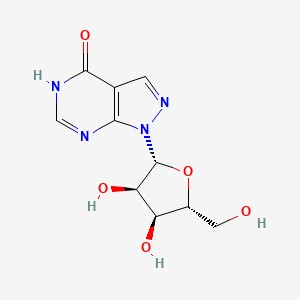
3-Bromo-1-butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-butyne, also known as 1-Bromo-3-butyne or 4-Bromo-1-butyne, is a chemical compound with the molecular formula C4H5Br . It is used as a building block for synthesis . The molecular weight of 3-Bromo-1-butyne is approximately 132.99 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-butyne consists of four carbon atoms, five hydrogen atoms, and one bromine atom . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-1-butyne are complex and varied. The lowest energy dissociative photoionization channel is Br-loss . The energetics of the samples and nine C4H5 and C4H5+ structures are explored using G4 theory .Aplicaciones Científicas De Investigación
Photoelectron-photoion coincidence studies : 3-Bromo-1-butyne, along with its isomers, has been used in studies to investigate the energetics of bromobutyne isomers. This research is significant in understanding the dissociative photoionization processes in these compounds (Bodi & Hemberger, 2014).
Effects of deuterium substitution : Studies have investigated the impact of deuterium substitution on the solvolysis reactions of 3-bromo-1-butyne variants, providing insights into the reaction mechanisms and the role of isotopic substitution (Shiner, Wilson, Heinemann, & Solliday, 1962).
Precursor for organic synthesis : Research has shown that 3-bromo-1-butyne can serve as a precursor in the synthesis of other organic compounds, such as 2-bromo-1,3-butadiene, demonstrating its utility in organic chemistry (Bader, Hopf, & Sieper, 1989).
Preparation and application in synthesis : The compound has been used in the preparation of lower homologues of bromoacetylene, highlighting its role in the synthesis of complex organic molecules (Brandsma & Verkruijsse, 1990).
Investigation of vibrational bands : 3-Bromo-1-butyne has been utilized in the study of vibrational bands of organic radicals, contributing to the understanding of the spectroscopic properties of these radicals (Brown, Ellis, Martin, & McCunn, 2020).
Kinetic studies in hydrogenation reactions : Kinetic studies of hydrogenation reactions on various catalysts have employed 3-bromo-1-butyne, providing valuable data on reaction mechanisms and catalyst effectiveness (Boitiaux, Cosyns, & Robert, 1987).
Synthesis of functionalized organic compounds : 3-Bromo-1-butyne has been used in the synthesis of α-allenic alcohols and their conversion into other organic derivatives, demonstrating its versatility in organic synthesis (Iyoda, Kanao, Nishizaki, & Oda, 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromobut-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVGTWBTIEAMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449088 |
Source


|
| Record name | 3-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-butyne | |
CAS RN |
18668-72-9 |
Source


|
| Record name | 3-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









